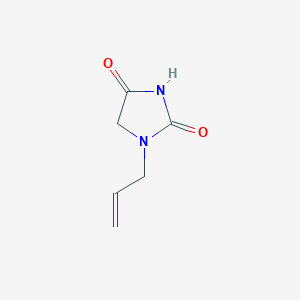

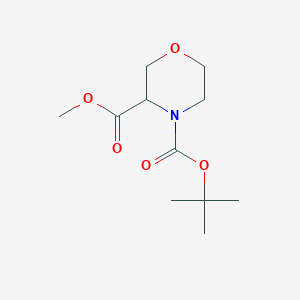

1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane” is a compound that involves Boc (tert-butyl carbamate) protection of amino functions . Boc protection plays a pivotal role in the synthesis of multifunctional targets, especially when amino functions are involved . The Boc group is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The reactions go to completion without the formation of any side-products within 24 hours, thereby eliminating the need for chromatographic purification .Molecular Structure Analysis

The 3D structure of two Boc-compounds, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in both molecules .Chemical Reactions Analysis

Boc-protected amines and amino acids can be cleaved by mild acidolysis . Boc protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . In that context, Boc-derivatives nicely complemented the corresponding benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia .Physical And Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .科学的研究の応用

Application in Green Chemistry

Field

Green Chemistry

Summary of the Application

The compound is used in the BOC protection of amines, a process that is important in the synthesis of pharmaceutical and biologically active molecules .

Methods of Application

The BOC protection of amines is achieved in catalyst and solvent-free media under mild reaction conditions . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Results or Outcomes

The methodology is highly efficient and eco-friendly, chemoselective, with excellent yields and easy product isolation .

Application in Amidation Process

Field

Organic Synthesis

Summary of the Application

The compound is used in the one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .

Methods of Application

The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Results or Outcomes

A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Application in Solid-Phase Synthesis

Field

Solid-Phase Synthesis

Summary of the Application

The compound is used in water-based microwave-assisted solid-phase synthesis .

Methods of Application

The microwave irradiation allows rapid solid-phase reaction of nanoparticle reactants on the resin in water .

Results or Outcomes

The details of the results or outcomes of this application are not provided in the source .

Dual Protection of Amino Functions

Field

Organic Chemistry

Summary of the Application

The compound is used in the dual protection of amino functions. This process is important in the synthesis of multifunctional targets, as amino functions often occur in this context .

Methods of Application

Primary amines are unique because they can accommodate two such groups. The synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides are highlighted .

Results or Outcomes

The review directs attention towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Safety And Hazards

将来の方向性

The use of Boc protection continues to play an important role in the field of peptide synthesis . More recently, Boc is ranked as "one of the most commonly used protective groups for amines" . Future directions may involve further optimization of the synthesis process and exploration of new applications of Boc-protected amines.

特性

IUPAC Name |

tert-butyl N-(1-pyrrolidin-3-ylcyclopropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9/h9,13H,4-8H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTCVIHNVLALCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2CCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622429 |

Source

|

| Record name | tert-Butyl [1-(pyrrolidin-3-yl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane | |

CAS RN |

185693-07-6 |

Source

|

| Record name | tert-Butyl [1-(pyrrolidin-3-yl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

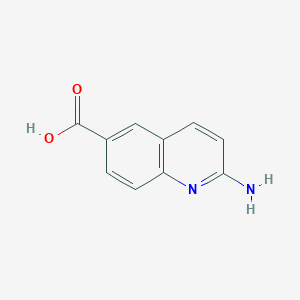

![Benzo[c][1,2,5]oxadiazole-4-carboxylic acid](/img/structure/B1289057.png)

![tert-butyl N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1289059.png)

![(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1289073.png)